

ONO-TR-772: Application in Synaptic Plasticity Research

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Compound of Interest

Compound Name: **ONO-TR-772**

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These application notes provide a comprehensive overview of the use of **ONO-TR-772**, a potent and selective dual inhibitor of TREK-1 and TREK-2 potassium channels, in the investigation of synaptic plasticity. The information presented herein is intended to guide researchers in designing and executing experiments to explore the role of TREK channels in neuronal function and to assess the therapeutic potential of their modulation.

ONO-TR-772 has emerged as a valuable pharmacological tool for studying the intricate mechanisms governing synaptic strength. By inhibiting TREK-1 and TREK-2 channels, which are key regulators of neuronal excitability, **ONO-TR-772** allows for the precise dissection of their contribution to long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the properties of **ONO-TR-772** and its observed effects on synaptic plasticity.

Table 1: In Vitro Efficacy of **ONO-TR-772**

Target	Assay Type	Species	IC ₅₀ (nM)	Reference
TREK-1	Thallium Flux	Human	15	[1]
TREK-1	Manual Patch Clamp	Human	15	[2]
TREK-1	Manual Patch Clamp	Mouse	67	[2]
TREK-2	Electrophysiology	Human	Equipotent to TREK-1	[2]

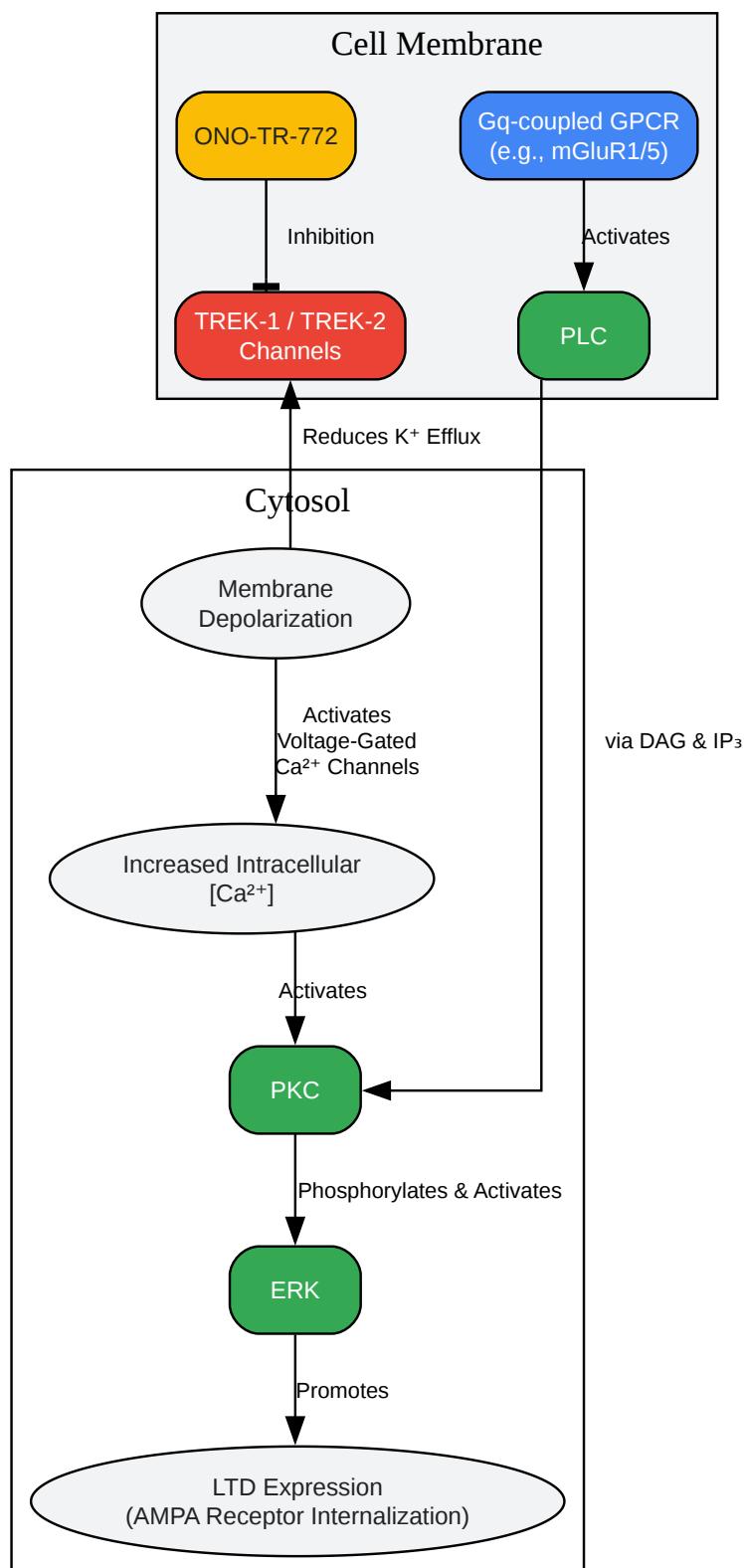
Table 2: Effects of TREK-1 Inhibition on Synaptic Plasticity in the Prelimbic Cortex

Condition	Plasticity Type	Magnitude of fEPSP Slope Change (%)	Induction Protocol	Brain Region	Reference
Control (LFS only)	LTD	No significant change	1 Hz, 15 min	Prelimbic Cortex	(Implied from Francis-Oliveira et al., 2024)
TREK-1 Inhibitor + LFS	LTD	Induces significant LTD	1 Hz, 15 min	Prelimbic Cortex	[3]
TREK-1 Inhibitor + 8-OH-DPAT (5-HT1A agonist) + LFS	LTD	Potentiated LTD	1 Hz, 15 min	Prelimbic Cortex	[3]

Note: The specific TREK-1 inhibitor used in the study by Francis-Oliveira et al. (2024) was not explicitly named in the available abstract. However, the findings are directly relevant to the application of selective TREK-1 inhibitors like **ONO-TR-772**.

Signaling Pathways

The inhibition of TREK-1/2 channels by **ONO-TR-772** initiates a cascade of intracellular events that ultimately modulate synaptic plasticity. The following diagram illustrates the proposed signaling pathway leading to the promotion of long-term depression (LTD).



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ONO-TR-772 signaling pathway in LTD promotion.

Experimental Protocols

The following are detailed protocols for investigating the effects of **ONO-TR-772** on synaptic plasticity, based on established methodologies.

Protocol 1: Induction of Long-Term Depression (LTD) in Brain Slices

This protocol is adapted from the methodology likely used in studies such as Francis-Oliveira et al. (2024) to investigate activity-dependent LTD in the prelimbic cortex.

1. Animals and Slice Preparation:

- Use adolescent to young adult male rodents (e.g., Wistar rats or C57BL/6 mice).
- Anesthetize the animal deeply and decapitate.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
- Prepare 300-400 µm thick coronal slices containing the prelimbic cortex using a vibratome.
- Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

2. Electrophysiological Recordings:

- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in layer V of the prelimbic cortex and a recording electrode in layer II/III.
- Record field excitatory postsynaptic potentials (fEPSPs).
- Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.033 Hz).

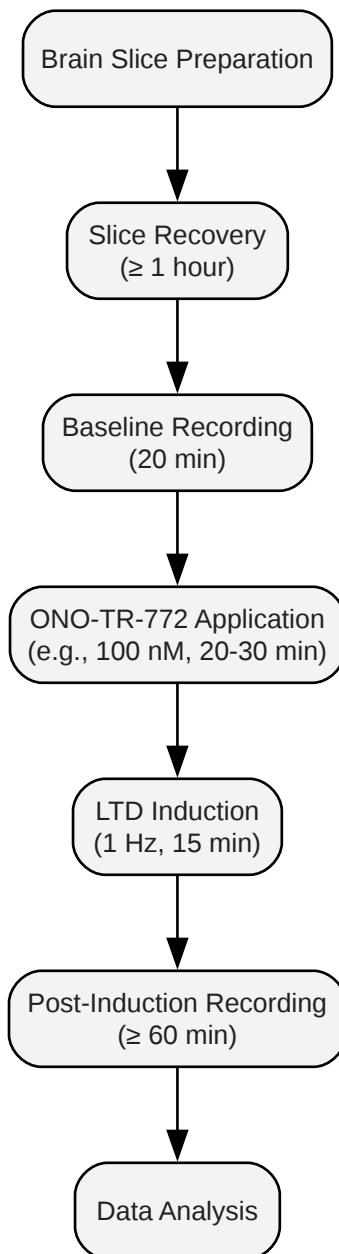
3. ONO-TR-772 Application and LTD Induction:

- Prepare a stock solution of **ONO-TR-772** in DMSO. The final concentration of **ONO-TR-772** in the aCSF should be in the range of its IC₅₀ (e.g., 100 nM for mouse studies), with the final DMSO concentration not exceeding 0.1%.
- Bath-apply **ONO-TR-772** for a pre-incubation period of 20-30 minutes before LTD induction.
- Induce LTD using a low-frequency stimulation (LFS) protocol, for example, 900 pulses at 1 Hz for 15 minutes.
- Continue recording fEPSPs for at least 60 minutes post-LFS to assess the magnitude and stability of the depression.

4. Data Analysis:

- Measure the slope of the fEPSP.
- Normalize the fEPSP slope to the average of the baseline recordings.
- Quantify the magnitude of LTD as the percentage reduction in the normalized fEPSP slope during the last 10 minutes of the post-LFS recording period.
- Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the LTD magnitude between control and **ONO-TR-772** treated slices.

Experimental Workflow Diagram



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Workflow for LTD experiments with **ONO-TR-772**.

Concluding Remarks

ONO-TR-772 is a powerful tool for elucidating the role of TREK-1 and TREK-2 channels in synaptic plasticity. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic potential of targeting these channels for cognitive disorders. As

research in this area is ongoing, it is recommended to consult the latest literature for any refinements to these methodologies.

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